![molecular formula C18H16N2O3 B14593215 Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate CAS No. 61126-55-4](/img/structure/B14593215.png)
Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves the condensation of 2-aminobenzamide with ethyl 4-bromophenylacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinones.
Applications De Recherche Scientifique
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes such as penicillin-binding proteins, leading to the disruption of cell wall synthesis . In anticancer research, the compound may inhibit kinases or other enzymes involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: This compound shares the quinazolinone core but has a different ester group.
4(3H)-Quinazolinone derivatives: These compounds have similar structures and biological activities.
Uniqueness
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties. The presence of the ethyl ester group can affect the compound’s solubility, stability, and ability to interact with biological targets.
Propriétés
Numéro CAS |
61126-55-4 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3 |
Clé InChI |
NBNAXKSCGKPELH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



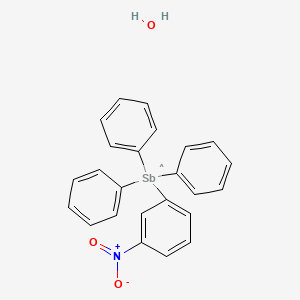
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
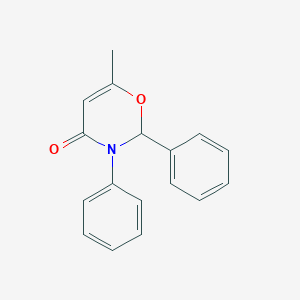
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
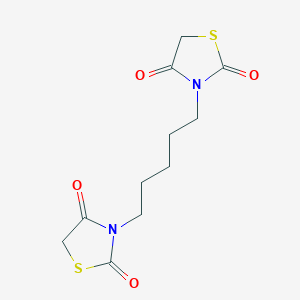
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
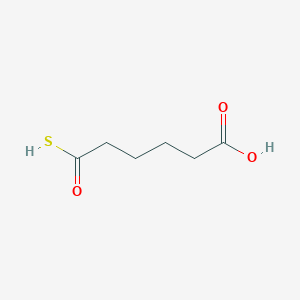


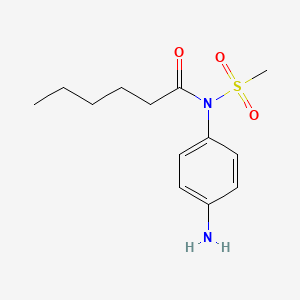

![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)
